molecular formula C16H15NO2 B1670685 Dinapsoline CAS No. 458563-40-1

Dinapsoline

Cat. No. B1670685
M. Wt: 253.29 g/mol
InChI Key: ZQTSNGJHMUKLOM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinapsoline is a drug developed for the treatment of Parkinson's disease, that acts as a selective full agonist at the dopamine D1 receptor.

properties

CAS RN

458563-40-1

Product Name

Dinapsoline

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol

InChI

InChI=1S/C16H15NO2/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10/h1-5,13,17-19H,6-8H2/t13-/m0/s1

InChI Key

ZQTSNGJHMUKLOM-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O

SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O

Canonical SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-dinapsoline
8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline
dinapsoline

Origin of Product

United States

Synthesis routes and methods

Procedure details

One compound provided in accordance with the present invention is (±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline denominated hereinafter as "dinapsoline." Dinapsoline is synthesized from 2-methyl-2,3-dihydro-4(1H)-isoquinolone according to the procedure depicted generally in FIGS. 1 and 2. Side chain bromination of ethyl-o-toluate (5a) with NBS in the presence of benzoyl peroxide produced compound 5b. Alkylation of sarcosine ethyl ester with compound 5b afforded compound 6, which after Dieckmann condensation and subsequent decarboxylation on acidic hydrolysis yielded compound 7.
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(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
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Dinapsoline
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sarcosine ethyl ester
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compound 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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